

Technical Guide: Physicochemical Characterization of DC-6-14 Lipids

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Compound of Interest

Compound Name: DC-6-14

Cat. No.: B6599469

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Introduction

DC-6-14, chemically known as O,O'-ditetradecanoyl-N-(α -trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid that has garnered significant interest in the field of drug delivery, particularly for gene transfection.^{[1][2][3][4][5]} Its amphiphilic structure, comprising a hydrophilic headgroup and two hydrophobic tails, enables the formation of liposomes, which can encapsulate and deliver nucleic acids into cells. A critical parameter governing the stability, fluidity, and, consequently, the efficacy of these liposomal delivery systems is the phase transition temperature (T_m). This technical guide provides an in-depth overview of the phase transition characteristics of **DC-6-14**, detailed experimental protocols for its determination, and the structural basis for its thermal behavior.

Physicochemical Properties of DC-6-14

A summary of the key physicochemical properties of **DC-6-14** is presented in the table below. It is important to note that the phase transition temperature for **DC-6-14** is not widely reported in the public domain and often requires experimental determination.

Property	Value	Reference
Chemical Name	O,O'-ditetradecanoyl-N-(α -trimethylammonioacetyl)diethanolamine chloride	
Synonyms	DC-6-14; 2-(bis(2-(tetradecanoyloxy)ethyl)amino)-N,N,N-trimethyl-2-oxoethan-1-aminium chloride	
Molecular Formula	C37H73ClN2O5	
Molecular Weight	661.45 g/mol	
CAS Number	107086-76-0	
Phase Transition Temperature (Tm)	Not Reported	

Understanding the Phase Transition of Cationic Lipids

The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a tightly packed, ordered gel phase to a more fluid, disordered liquid-crystalline phase. This transition is a critical factor in the formulation of liposomes for drug delivery. The fluidity of the liposomal membrane, which is dictated by the Tm, influences its stability, permeability, and ability to fuse with cellular membranes, thereby affecting the efficiency of cargo release.

Several molecular features of a cationic lipid like **DC-6-14** influence its Tm:

- **Hydrocarbon Chain Length:** Longer acyl chains lead to stronger van der Waals interactions between the lipid tails, resulting in a higher Tm. **DC-6-14** possesses two 14-carbon (tetradecanoyl) chains.
- **Degree of Saturation:** Saturated acyl chains, like those in **DC-6-14**, can pack more tightly than unsaturated chains, which have kinks due to double bonds. This tight packing increases the energy required to transition to the liquid-crystalline phase, thus elevating the Tm.

- **Headgroup Structure:** The size and charge of the hydrophilic headgroup can also affect the packing of the lipid molecules and, consequently, the T_m . The quaternary ammonium headgroup of **DC-6-14** contributes to its cationic nature, which is crucial for its interaction with negatively charged nucleic acids.

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) containing **DC-6-14** using the well-established thin-film hydration method.

Materials:

- **DC-6-14** lipid
- Helper lipid (e.g., DOPE or Cholesterol)
- Chloroform or a chloroform/methanol mixture
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Vacuum pump
- Water bath sonicator or extruder

Procedure:

- **Lipid Dissolution:** Dissolve the desired amount of **DC-6-14** and any helper lipids in an organic solvent (e.g., chloroform) in a round-bottom flask. Ensure complete dissolution to form a clear solution.
- **Film Formation:** Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask. The temperature of the water bath should be kept below the boiling point of the solvent.

- **Drying:** Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
- **Hydration:** Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the expected phase transition temperature of the lipid mixture to ensure proper hydration and liposome formation.
- **Vesicle Formation:** Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs). The lipid film will gradually swell and disperse to form a milky suspension.
- **Sizing (Optional):** To obtain unilamellar vesicles (LUVs or SUVs) of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. This protocol outlines the procedure for determining the T_m of **DC-6-14** liposomes.

Materials:

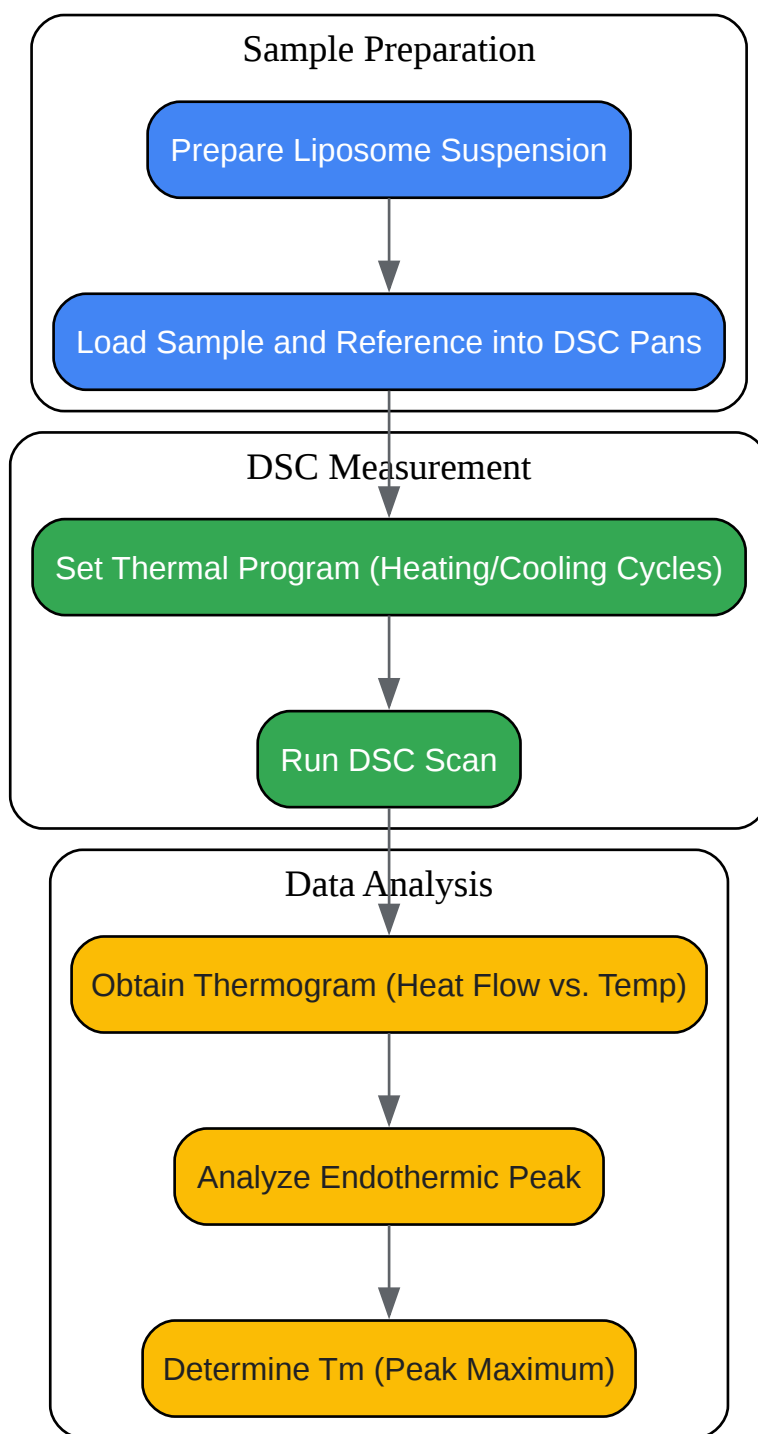
- **DC-6-14** liposome suspension (prepared as described above)
- Reference buffer (the same buffer used for liposome hydration)
- Differential Scanning Calorimeter
- Hermetic aluminum pans

Procedure:

- **Sample Preparation:** Accurately weigh a specific amount of the liposome suspension into a hermetic aluminum pan. Prepare a reference pan containing the same amount of the corresponding buffer.

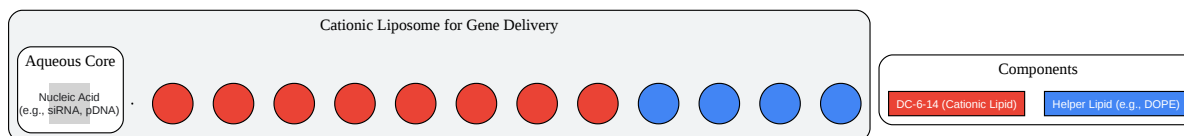
- Instrument Setup: Place the sample and reference pans into the DSC instrument.
- Thermal Program:
 - Equilibrate the sample at a temperature well below the expected T_m .
 - Ramp the temperature up at a constant rate (e.g., 1-5 °C/min) to a temperature well above the expected T_m .
 - Hold the sample at the high temperature for a few minutes.
 - Cool the sample back down to the starting temperature at the same rate.
 - Typically, a second heating scan is performed to ensure the reversibility of the transition and to obtain a more accurate measurement.
- Data Analysis: The DSC thermogram will show a peak corresponding to the heat absorbed during the phase transition. The temperature at the peak maximum is taken as the phase transition temperature (T_m). The area under the peak corresponds to the enthalpy of the transition (ΔH).

Visualizations



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DSC Experimental Workflow



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Cationic Liposome Structure

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